molecular formula C13H11F2N3O3 B11105482 N-(2,6-dimethoxypyrimidin-4-yl)-2,6-difluorobenzamide

N-(2,6-dimethoxypyrimidin-4-yl)-2,6-difluorobenzamide

Cat. No.: B11105482
M. Wt: 295.24 g/mol
InChI Key: BVZJJQLUSQOTJI-UHFFFAOYSA-N
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Description

N-(2,6-dimethoxypyrimidin-4-yl)-2,6-difluorobenzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with methoxy groups and a benzamide moiety substituted with fluorine atoms. Its distinct chemical properties make it a valuable subject for study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethoxypyrimidin-4-yl)-2,6-difluorobenzamide typically involves the reaction of 2,6-dimethoxypyrimidine with 2,6-difluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethoxypyrimidin-4-yl)-2,6-difluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups on the pyrimidine ring can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide bond can be reduced to form the corresponding amine.

    Substitution: The fluorine atoms on the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(2,6-dimethoxypyrimidin-4-yl)-2,6-difluorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,6-dimethoxypyrimidin-4-yl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The pathways involved in its mechanism of action can include inhibition of signal transduction pathways or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido)benzenesulfonamides
  • N-(2,6-dimethoxypyrimidin-4-yl)succinamic acid
  • N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide

Uniqueness

N-(2,6-dimethoxypyrimidin-4-yl)-2,6-difluorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and fluorine substituents enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H11F2N3O3

Molecular Weight

295.24 g/mol

IUPAC Name

N-(2,6-dimethoxypyrimidin-4-yl)-2,6-difluorobenzamide

InChI

InChI=1S/C13H11F2N3O3/c1-20-10-6-9(17-13(18-10)21-2)16-12(19)11-7(14)4-3-5-8(11)15/h3-6H,1-2H3,(H,16,17,18,19)

InChI Key

BVZJJQLUSQOTJI-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=C1)NC(=O)C2=C(C=CC=C2F)F)OC

Origin of Product

United States

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